REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[F:29])[C:5]([NH:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:25])=[C:12]([O:14]C(=O)C2C=CC(F)=C(Cl)C=2)[CH:13]=1)=[O:6].[OH-].[Na+]>O1CCCC1.CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[F:29])[C:5]([NH:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:25])=[C:12]([OH:14])[CH:13]=1)=[O:6] |f:1.2|
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Name
|
3-Chloro-4-fluoro-benzoic acid 5-(3-chloro-4-fluoro-benzoylamino)-2-methyl-phenyl ester
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Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)NC=2C=CC(=C(C2)OC(C2=CC(=C(C=C2)F)Cl)=O)C)C=CC1F
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the organic solvent
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Type
|
ADDITION
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Details
|
The resulting suspension was diluted with water (45 mL) and saturated aqueous sodium bicarbonate solution (5 mL)
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Type
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WAIT
|
Details
|
After standing for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC2=CC(=C(C=C2)C)O)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |